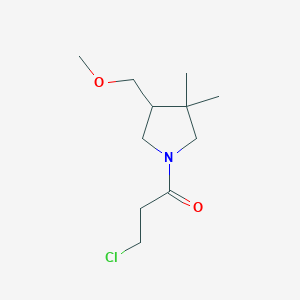![molecular formula C10H10ClN3 B1492923 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1602279-99-1](/img/structure/B1492923.png)
1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Overview
Description
1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a chemical compound with the CAS Number: 1602279-99-1 . It has a molecular weight of 207.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (207.66) and its IUPAC name (this compound) . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The synthesis and biological evaluation of novel heterocyclic compounds, including the pyrazino[1,2-b]indazole core, contribute to the development of potential therapeutic agents with diverse pharmacological activities. For instance, a study on the synthesis and biological evaluation of 5,7-dichloro-1,3-benzoxazole derivatives revealed compounds with significant antimicrobial and cytotoxic activities, indicating the potential of structurally similar compounds for drug discovery (Jayanna et al., 2013). Additionally, fluorescent dyes containing the pyrazolylpyrene chromophore, related to pyrazino[1,2-b]indazole, exhibit bright fluorescence and weak base properties, suggesting applications in sensing and fluorescence-based assays (Wrona-Piotrowicz et al., 2022).
Catalysis and Synthesis
Pyrazino[1,2-b]indazole derivatives are also explored in catalysis and synthetic chemistry. A robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles demonstrates the utility of indazole scaffolds in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Ye et al., 2013). This highlights the role of such heterocycles in facilitating chemical transformations crucial for drug development.
Anticancer Research
Indazole derivatives, including those related to pyrazino[1,2-b]indazole, show promise in anticancer research. Compounds like indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) have been investigated for their redox-active properties and potential as anticancer drug candidates, demonstrating the significance of indazole-based compounds in therapeutic applications (Hummer et al., 2013).
Pharmacological Potential
The pharmacological importance of the indazole scaffold is underscored by its presence in a variety of compounds with therapeutic value, including anticancer and anti-inflammatory agents. The diverse biological activities of indazole derivatives, as outlined in a patent review, illustrate the versatility and potential of these compounds in drug development (Denya et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to inhibit, regulate, and modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
1-chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJTCSDIJJBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)











